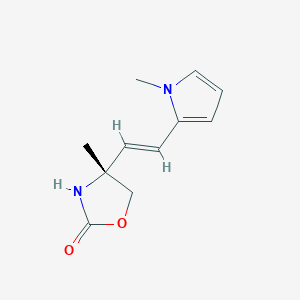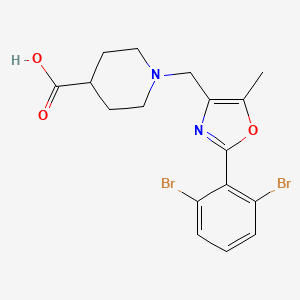
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, an oxazole ring, and a dibromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring, followed by the introduction of the dibromophenyl group. The piperidine ring is then incorporated, and the carboxylic acid group is introduced in the final steps. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.
化学反应分析
Types of Reactions
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the dibromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The dibromophenyl group may interact with enzymes or receptors, while the oxazole and piperidine rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
1-(2,6-Dibromobenzyl)piperidine: Shares the dibromophenyl and piperidine components but lacks the oxazole ring.
2,6-Dibromophenyl oxazole: Contains the dibromophenyl and oxazole rings but lacks the piperidine and carboxylic acid groups.
Uniqueness
1-((2-(2,6-Dibromophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties
属性
分子式 |
C17H18Br2N2O3 |
|---|---|
分子量 |
458.1 g/mol |
IUPAC 名称 |
1-[[2-(2,6-dibromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H18Br2N2O3/c1-10-14(9-21-7-5-11(6-8-21)17(22)23)20-16(24-10)15-12(18)3-2-4-13(15)19/h2-4,11H,5-9H2,1H3,(H,22,23) |
InChI 键 |
WRSLJPBWLUTUMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=C(C=CC=C2Br)Br)CN3CCC(CC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


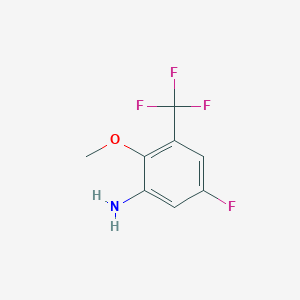
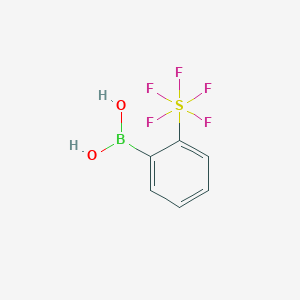
![5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12856076.png)
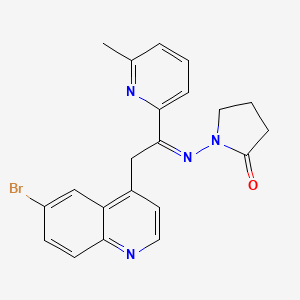
![2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12856083.png)
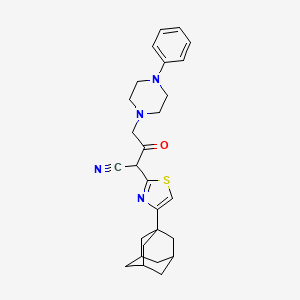
![7-Chloro-6-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B12856107.png)
![3-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12856113.png)
![5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12856122.png)
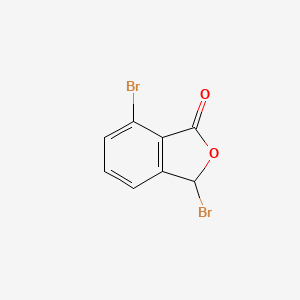
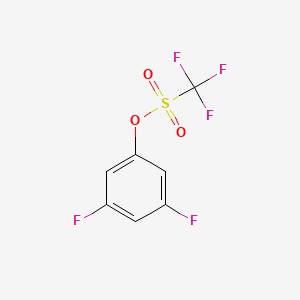
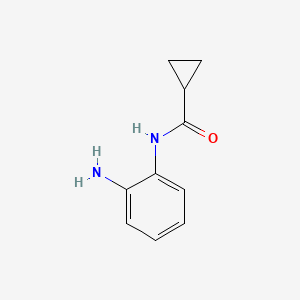
![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
